molecular formula C₂₂H₆D₁₃NO₄ B1163345 Bisacodyl-d13(Mixture of d12/d13)

Bisacodyl-d13(Mixture of d12/d13)

Cat. No.: B1163345
M. Wt: 374.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisacodyl-d13 is a deuterated isotopologue of Bisacodyl, a diphenylmethane derivative widely used as a stimulant laxative. The deuterated form replaces 13 hydrogen atoms with deuterium (²H), creating a mixture of d12 and d13 isotopomers. This compound serves as a critical internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for quantifying Bisacodyl in pharmacokinetic and toxicological studies . Key properties include:

  • Molecular Formula: C₁₈H₂D₁₃NO₂ (or C₁₈D₁₃H₂NO₂)
  • Molecular Weight: 290.40 g/mol
  • CAS Number: 1285920-49-1 () and 603-41-8 (; discrepancy noted)
  • Purity: >95% (HPLC)
  • Storage: +4°C () or 2–8°C ()
  • Application: Analytical standard for drug metabolism and toxicology research .

Properties

Molecular Formula

C₂₂H₆D₁₃NO₄

Molecular Weight

374.47

Synonyms

4,4’-(2-Pyridinylmethylene)bisphenol-d13 1,1’-Diacetate;  4,4’-(2-Pyridylmethylene)diphenol-d13 Diacetate;  Bicol-d13;  Bis(p-acetoxyphenyl)-2-pyridylmethane-d13;  Brocalax-d13;  Broxalax-d13;  Dulcolax-d13;  Perilax-d13;  Stadalax-d13; 

Origin of Product

United States

Comparison with Similar Compounds

Bisacodyl (Non-Deuterated)

The non-deuterated parent compound, Bisacodyl (CAS 603-41-8), shares identical therapeutic applications but differs in physicochemical properties:

Property Bisacodyl Bisacodyl-d13
Molecular Formula C₁₈H₁₉NO₂ C₁₈H₂D₁₃NO₂
Molecular Weight 277.35 g/mol 290.40 g/mol
Isotopic Labeling None 13 deuterium atoms
Primary Use Therapeutic laxative Analytical standard
Detection in MS Lower mass fragment Distinct m/z shift

Deuteration minimally alters chemical reactivity but provides a mass difference critical for avoiding signal overlap in MS. This enables precise quantification of Bisacodyl in biological matrices .

Butachlor-d13

Butachlor-d13 (CAS 1632119-31-3) is a deuterated herbicide analog used in environmental and agricultural research. While functionally distinct from Bisacodyl-d13, it exemplifies the role of deuterated compounds in analytical chemistry:

Property Bisacodyl-d13 Butachlor-d13
Molecular Formula C₁₈H₂D₁₃NO₂ C₁₇H₂₆ClNO₂ (deuterated)
Molecular Weight 290.40 g/mol 324.90 g/mol
Isotopic Labeling 13 deuterium atoms 13 deuterium atoms
Application Pharmacology Herbicide research
Storage Refrigeration Not specified

Butachlor-d13 highlights the versatility of deuterated standards across industries, though structural differences (e.g., chloroacetanilide backbone vs. diphenylmethane-pyridyl group) dictate distinct analytical applications .

Structurally Similar Deuterated Compounds

lists non-deuterated compounds with structural similarity scores (e.g., [2047-89-4], similarity score 0.93). For example:

  • Hexahydrocyclohepta[b]indole (CAS 2047-89-4): Shares aromaticity and heterocyclic features but lacks the diphenylmethane group of Bisacodyl.
  • Tetrahydrocyclopenta[b]indole (CAS 2047-91-8): Similar fused-ring system but different functional groups.

Key Challenges in Comparison

  • Data Gaps : Solubility, melting point, and toxicity data for Bisacodyl-d13 are unavailable, limiting direct comparisons .
  • CAS Discrepancies : Conflicting CAS numbers (603-41-8 vs. 1285920-49-1) suggest possible batch or supplier variations .

Preparation Methods

Core Synthesis of Non-Deuterated Bisacodyl

The foundational synthesis of bisacodyl involves condensation of 2-pyridylaldehyde with phenol derivatives, followed by acetylation. As detailed in CN101973932A, the process employs sulfuric acid as a catalyst for the initial condensation at 0–15°C, forming 4',4''-dihydroxydiphenyl-(2-pyridine)-methane. Subsequent acetylation with acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) yields bisacodyl.

Deuterium Incorporation Strategies

Deuterated bisacodyl necessitates isotopic enrichment at specific sites, achieved through two primary approaches:

Deuterium/Proton Exchange Reaction

Patent EP2727915A1 outlines a method for synthesizing deuterated benzo[d]dioxoles, adaptable to bisacodyl’s structure. The protocol involves:

  • Deuterium Exchange : Treating catechol derivatives with deuterium cation (D⁺) sources like D2O or CD3OD under reflux (24–48 hours). This step enriches hydroxyl-associated positions with deuterium, achieving ≥95% isotopic purity.

  • Alkylation with Dihalodideuteromethane : Reacting deuterated catechols with CD2Cl2 or CD2Br2 in polar aprotic solvents (e.g., N-methylpyrrolidinone). This step introduces deuterium into the methylene bridge.

Direct Synthesis Using Deuterated Reagents

Adapting CN101973932A’s method, deuterated bisacodyl is synthesized by substituting key reagents:

  • Deuterated Phenol : Using D6-phenol (C6D5OH) during condensation introduces deuterium into aromatic rings.

  • Deuterated Acetic Anhydride : Acetylation with (CD3CO)2O replaces hydroxyl groups with CD3COO-, contributing three deuteriums per acetyl group.

Optimization of Deuterium Enrichment

Achieving the d12/d13 mixture requires balancing deuteration efficiency and cost. Critical parameters include:

Solvent Selection

  • Deuterium Exchange : Aprotic co-solvents (e.g., tetrahydrofuran) mixed with D2O enhance deuterium retention by minimizing proton back-exchange.

  • Alkylation : N-methylpyrrolidinone ensures high reactivity of CD2Cl2 while stabilizing intermediates.

Reaction Conditions

ParameterOptimal ValueImpact on Enrichment
Temperature20–25°CMinimizes deuterium loss
Reaction Time24–48 hoursEnsures complete exchange
CatalystDMAP (0.5–1 mol%)Accelerates acetylation

Isotopic Purity Analysis

  • 1H NMR : Quantifies residual protons at labeled positions. For Bisacodyl-d13, proton signals at δ 7.2–8.1 (aromatic) and δ 5.2 (methylene) are suppressed.

  • Mass Spectrometry : High-resolution MS confirms the molecular ion at m/z 290.40 (calculated for C18D13H2NO2).

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

CD2Cl2 and D6-phenol are expensive, necessitating efficient recycling. Patent EP2727915A1 highlights solvent recovery systems to mitigate costs.

Byproduct Formation

Partial deuteration yields d12 impurities. Chromatographic purification (C18 reverse-phase) isolates d13/d12 mixtures, with HPLC purity >95%.

Analytical Validation and Quality Control

Commercial Bisacodyl-d13 (TRC-D288672) adheres to stringent specifications:

ParameterSpecificationMethod
Purity>95%HPLC (C18 column)
Isotopic Enrichment≥98% d131H NMR
Residual Solvents<0.1%GC-MS

Stability studies confirm a shelf life of 12 months at 4°C, with degradation <2% under accelerated conditions (40°C/75% RH) .

Q & A

Q. What is the methodological rationale for using Bisacodyl-d13 as an internal standard in pharmacokinetic studies?

Bisacodyl-d13 is employed as a deuterated internal standard to enhance quantification accuracy in mass spectrometry (MS)-based assays. Its near-identical chemical properties to non-deuterated Bisacodyl minimize matrix effects while providing distinct mass-to-charge (m/z) ratios for precise detection. Researchers should validate its use by comparing retention times, ion suppression effects, and recovery rates against unlabelled Bisacodyl in target matrices (e.g., plasma, urine) .

Q. How can researchers ensure the stability of Bisacodyl-d13 during long-term storage?

Stability is maintained by storing the compound in airtight, light-resistant containers at -20°C. Prior to use, verify purity via high-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS). Degradation risks increase if stored in dimethyl sulfoxide (DMSO) due to potential isotopic exchange; anhydrous acetonitrile is preferred for stock solutions .

Q. What protocols are recommended for preparing calibration curves with Bisacodyl-d13 in bioanalytical assays?

  • Step 1: Prepare serial dilutions of Bisacodyl-d13 in the same solvent as the sample matrix.
  • Step 2: Spike known concentrations into blank matrices to construct a linear range (e.g., 1–1000 ng/mL).
  • Step 3: Normalize responses to the internal standard’s signal, adjusting for batch-specific variability. Include quality controls (QCs) at low, medium, and high concentrations to validate intra- and inter-day precision (<15% CV) .

Q. How should researchers address potential isotopic interference in assays using Bisacodyl-d12/d13 mixtures?

Use high-resolution MS (HRMS) to resolve overlapping isotopic peaks. For example, distinguish d12 and d13 variants by monitoring exact mass differences (Δm/z = 1.006). Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium distribution patterns .

Advanced Research Questions

Q. What experimental strategies can mitigate matrix effects when quantifying Bisacodyl-d13 in heterogeneous biological samples?

  • Strategy 1: Employ post-column infusion to identify ion suppression/enhancement zones and adjust chromatographic conditions (e.g., gradient elution).
  • Strategy 2: Use matrix-matched calibration standards and apply mathematical corrections (e.g., post-extraction spike-in normalization).
  • Strategy 3: Optimize sample cleanup via solid-phase extraction (SPE) to remove interfering lipids or proteins .

Q. How can discriminant analysis improve the interpretation of pharmacokinetic data involving Bisacodyl-d13?

Apply Fisher’s discriminant analysis to classify metabolite profiles across treatment groups. For example, use retention time, m/z ratios, and peak areas as variables to distinguish between d12 and d13 isotopologues. Validate models with cross-testing against synthetic mixtures of known isotopic ratios .

Q. What are the implications of inconsistent deuterium incorporation in Bisacodyl-d12/d13 mixtures for metabolic pathway studies?

Inconsistent deuteration (e.g., partial H-D exchange) can skew metabolic flux calculations. To resolve this:

  • Step 1: Conduct HRMS/MS fragmentation to map deuterium positions.
  • Step 2: Use kinetic isotope effect (KIE) models to adjust for metabolic rate disparities.
  • Step 3: Cross-reference with stable isotope-resolved NMR to validate isotopic integrity during enzymatic assays .

Q. How can FAIR data principles be applied to studies using Bisacodyl-d13 to enhance reproducibility?

  • Discoverable: Deposit raw MS spectra and NMR assignments in repositories like PubChem or Zenodo with unique digital object identifiers (DOIs).
  • Accessible: Share sample preparation protocols and instrument parameters in machine-readable formats (e.g., .mzML for MS data).
  • Interoperable: Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions.
  • Reusable: Provide explicit QC criteria and failure thresholds in supplementary materials .

Methodological Best Practices

  • Sourcing: Obtain Bisacodyl-d13 from certified suppliers (e.g., Sigma-Aldrich, Cayman Chemical) with batch-specific certificates of analysis (CoA) verifying isotopic purity (>98%) .
  • Ethical Compliance: For in vivo studies, adhere to institutional guidelines for deuterated compound use, including waste disposal protocols and radiation safety checks (if applicable) .
  • Conflict Resolution: When data contradictions arise (e.g., anomalous diffusion coefficients), replicate experiments under controlled conditions and apply multivariate regression to isolate variables (e.g., temperature, solvent polarity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.